

3,3',5-Trihydroxy-4',7-dimethoxyflavanone

chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,3',5-Trihydroxy-4',7-dimethoxyflavanone
Cat. No.:	B123343

[Get Quote](#)

An In-depth Technical Guide to 3,3',5-Trihydroxy-4',7-dimethoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of the flavanone **3,3',5-Trihydroxy-4',7-dimethoxyflavanone**. While research on this specific compound is limited, this document consolidates the available data and discusses its potential therapeutic applications in the context of the broader flavonoid family. Detailed experimental protocols and diagrams of relevant signaling pathways are included to facilitate further investigation.

Chemical Structure and Properties

3,3',5-Trihydroxy-4',7-dimethoxyflavanone, also known as Blumeatin B, is a member of the flavonoid class of natural products.^[1] Its chemical structure is characterized by a C6-C3-C6 flavanone backbone with specific hydroxylation and methoxylation patterns that influence its physicochemical and biological properties.

Chemical Structure:

- IUPAC Name: 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one[2]
- Molecular Formula: C₁₇H₁₆O₇[2]
- CAS Number: 79995-67-8[2]

The key structural features include a chromanone ring system (A and C rings) and a substituted phenyl ring (B ring) attached at the 2-position. The stereochemistry at the C2 and C3 positions contributes to the existence of different stereoisomers.

Physicochemical Properties:

A summary of the key quantitative data for **3,3',5-Trihydroxy-4',7-dimethoxyflavanone** is presented in the table below.

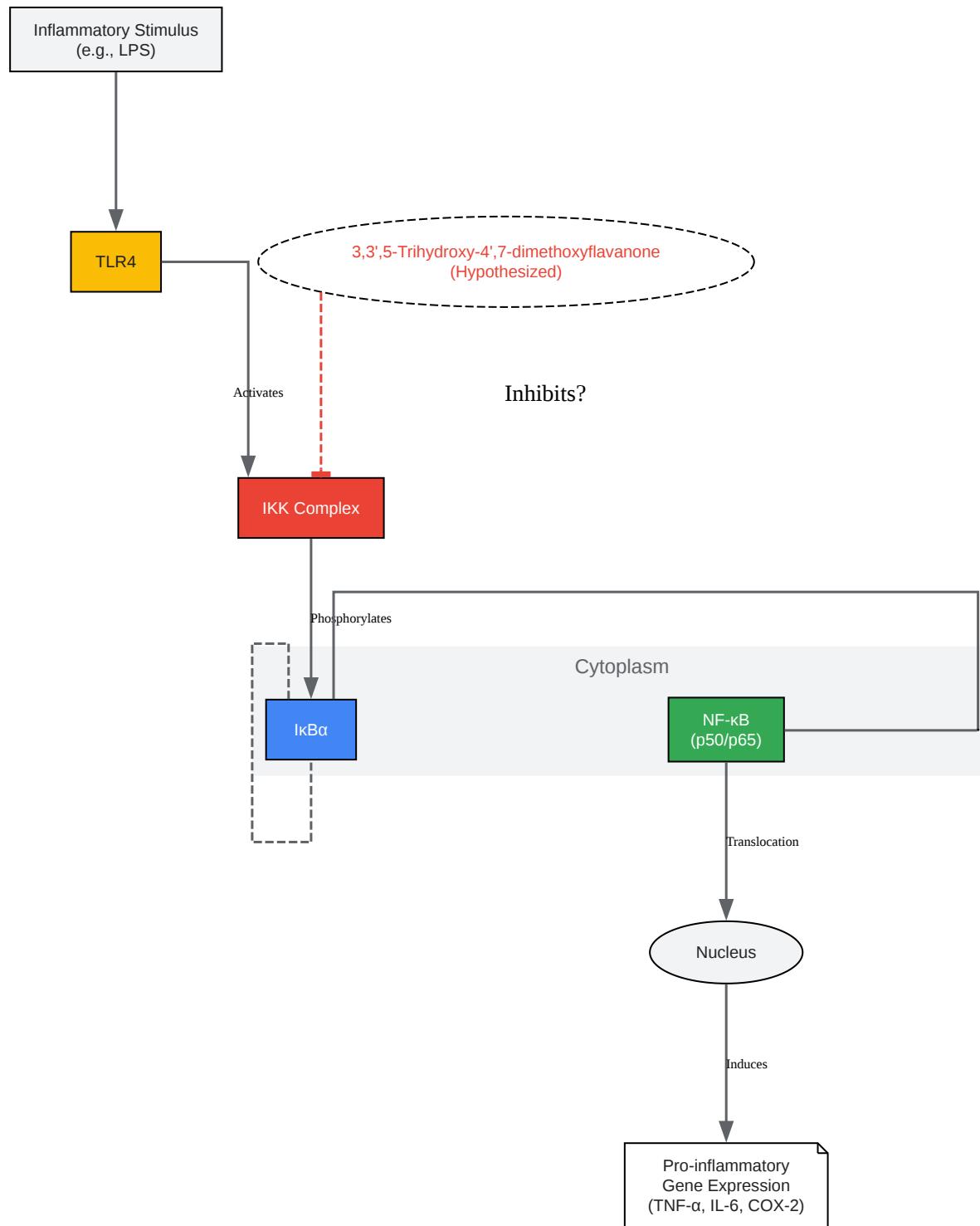
Property	Value	Source
Molecular Weight	332.3 g/mol	PubChem[2]
Exact Mass	332.08960285 Da	PubChem[2]
Physical Description	Solid	HMDB[2]
Melting Point	184 - 186 °C	HMDB[2]
XLogP3	2.1	PubChem[2]
Hydrogen Bond Donor Count	3	PubChem[2]
Hydrogen Bond Acceptor Count	7	PubChem[2]
Rotatable Bond Count	3	PubChem[2]

Biological Activities and Potential Therapeutic Applications

Direct experimental data on the biological activities of **3,3',5-Trihydroxy-4',7-dimethoxyflavanone** are sparse. However, preliminary studies and its classification as a

flavonoid suggest several potential therapeutic properties.

Known and Postulated Biological Activities:


Biological Activity	Evidence Type	Description	Reference
Antioxidant Activity	In vitro	Noted as an antioxidant agent.	MedchemExpress[1]
Xanthine Oxidase Inhibition	In vitro	Shows inhibitory activity against xanthine oxidase, an enzyme involved in gout.	MOLNOVA[3]
Hepatoprotective Effects	In vivo (related compound)	A compound named "blumeatin" has shown protective action against experimental liver injuries. The exact structural identity to Blumeatin B requires confirmation.	Chemsr[4]

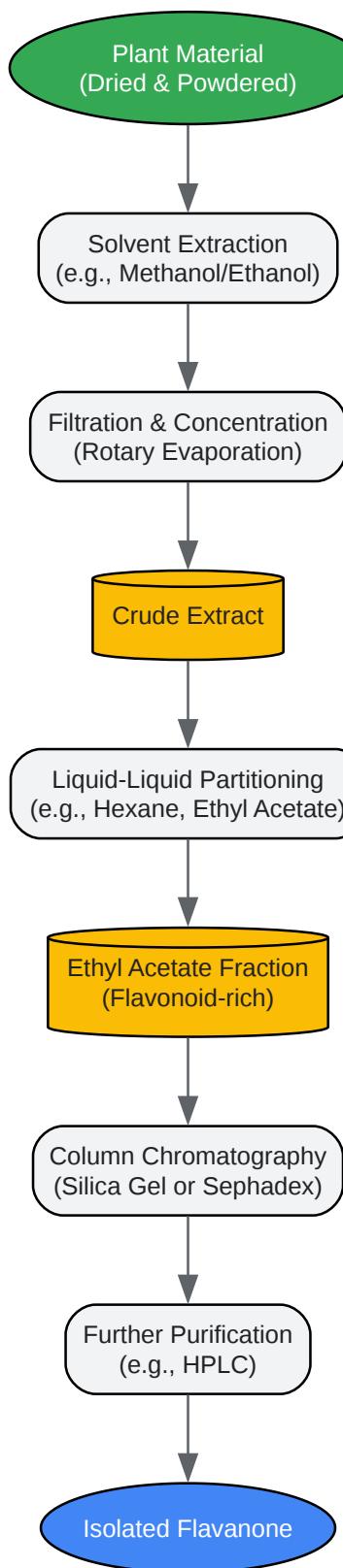
Given the limited specific data, the broader activities of polymethoxylated flavonoids are of interest. This class of compounds is known for a range of biological effects, including anti-inflammatory, anticancer, and neuroprotective properties, which are often attributed to their ability to modulate cellular signaling pathways.[5]

Signaling Pathways

While no specific signaling pathways have been elucidated for **3,3',5-Trihydroxy-4',7-dimethoxyflavanone**, flavonoids are well-known modulators of key cellular signaling cascades, particularly those involved in inflammation. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are common targets.

Below is a generalized diagram of the NF- κ B signaling pathway, a plausible target for the anti-inflammatory activity of flavanones.

[Click to download full resolution via product page](#)


Caption: Hypothesized inhibition of the NF-κB signaling pathway by **3,3',5-Trihydroxy-4',7-dimethoxyflavanone**.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or specific biological assays of **3,3',5-Trihydroxy-4',7-dimethoxyflavanone** are not readily available in the public domain. However, standard methodologies for flavonoid research can be adapted.

General Protocol for Flavonoid Isolation from Plant Material

This protocol outlines a general procedure for the extraction and isolation of flavonoids from a plant source.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 3,3',5-Trihydroxy-4',7-dimethoxyflavanone | C17H16O7 | CID 11256019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Blumeatin B | 79995-67-8 | MOLNOVA [molnova.com]
- 4. blumeatin | CAS#:118024-26-3 | Chemsra [chemsrc.com]
- 5. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3,3',5-Trihydroxy-4',7-dimethoxyflavanone chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b123343#3-3-5-trihydroxy-4-7-dimethoxyflavanone-chemical-structure-and-properties\]](https://www.benchchem.com/product/b123343#3-3-5-trihydroxy-4-7-dimethoxyflavanone-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com